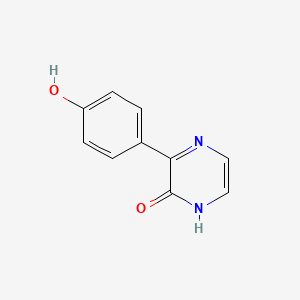
3-(4-羟基苯基)吡嗪-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)pyrazin-2-OL is a compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 . It is also known as Amoxicillin Trihydrate Impurity F or Amoxicillin Related Compound F .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)pyrazin-2-OL consists of a pyrazin-2-ol group attached to a 4-hydroxyphenyl group . The compound’s SMILES notation isOc1ccc(cc1)c2nccnc2O and its InChI is InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-10(14)12-6-5-11-9/h1-6,13H,(H,12,14) . Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Hydroxyphenyl)pyrazin-2-OL are not available, it’s important to note that pyrazine compounds are often involved in various chemical reactions due to their electron-accepting capacity and ability to form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Hydroxyphenyl)pyrazin-2-OL include a molecular weight of 188.18 g/mol, an exact mass of 188.058577502 g/mol, and a monoisotopic mass of 188.058577502 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .科学研究应用
生物发光研究:从乌贼 Watasenia scintillans 中分离出的2-(对羟基苯基)-6-(对羟基苯基)-3,7-二氢咪唑并[1,2-a]吡嗪-3-酮,这种化合物在结构上类似于3-(4-羟基苯基)吡嗪-2-醇,被认为是一种未知荧光素或光蛋白的前体,有助于乌贼的生物发光 (Inoue et al., 1975)。
生物活性中的疏水性:研究表明,萘啶类化合物的疏水性质,包括类似于3-(2-羟基苯基)-1-(吡嗪-2-基)丙-2-烯-1-酮和3-(4-羟基苯基)-1-(吡嗪-2-基)丙-2-烯-1-酮的化合物,影响它们的生物活性。脂溶性的差异可能对它们的生物功效至关重要 (Opletalová 等,2013)。
镇痛性质:对大麻素的研究导致合成了与3-(4-羟基苯基)吡嗪-2-醇结构相似的化合物,展示出显著的镇痛性质 (Melvin et al., 1984)。
抗有丝分裂剂:与3-(4-羟基苯基)吡嗪-2-醇相关的乙基[5-氨基-1,2-二氢-3-(4-羟基苯基)-2-甲基吡啶[3,4-b]吡嗪-7-基]氨基甲酸乙酯的手性异构体已被合成并测试其抗有丝分裂性能 (Temple & Rener, 1992)。
腐蚀抑制:包括乙基 2-氨基-4-(4-羟基苯基)-6-(对甲苯基)-4H-吡喃-3-羧酸酯在内的吡喃衍生物已被合成并评估其在酸性环境中对轻钢腐蚀的潜力 (Saranya et al., 2020)。
抗癌应用:含吡唑基配体的新型 Pt(II) 和 Pd(II) 配合物,包括类似于3-(4-羟基苯基)吡嗪-2-醇的化合物,已被研究作为潜在的抗癌药物 (Budzisz et al., 2004)。
生化分析
Biochemical Properties
3-(4-Hydroxyphenyl)pyrazin-2-OL plays a role in biochemical reactions primarily as an impurity in antibiotic synthesis. It interacts with enzymes involved in the synthesis and degradation of antibiotics. Specifically, it is known to interact with penicillin-binding proteins, which are crucial for the synthesis of bacterial cell walls . The nature of these interactions involves the binding of 3-(4-Hydroxyphenyl)pyrazin-2-OL to the active sites of these enzymes, potentially inhibiting their activity and affecting the overall efficacy of the antibiotics.
Cellular Effects
The effects of 3-(4-Hydroxyphenyl)pyrazin-2-OL on various types of cells and cellular processes are significant. This compound can influence cell function by interfering with cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in antibiotic resistance, thereby impacting cellular metabolism and the ability of bacteria to survive in the presence of antibiotics . Additionally, 3-(4-Hydroxyphenyl)pyrazin-2-OL can disrupt cellular homeostasis by altering the balance of reactive oxygen species within cells.
Molecular Mechanism
At the molecular level, 3-(4-Hydroxyphenyl)pyrazin-2-OL exerts its effects through various mechanisms. It binds to penicillin-binding proteins, inhibiting their activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the weakening of bacterial cell walls, making them more susceptible to lysis. Furthermore, 3-(4-Hydroxyphenyl)pyrazin-2-OL can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in antibiotic resistance and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Hydroxyphenyl)pyrazin-2-OL have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, 3-(4-Hydroxyphenyl)pyrazin-2-OL can degrade into other compounds, which may have different effects on cellular function. Long-term studies have shown that prolonged exposure to 3-(4-Hydroxyphenyl)pyrazin-2-OL can lead to adaptive changes in bacterial cells, such as the upregulation of stress response genes and the development of antibiotic resistance.
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxyphenyl)pyrazin-2-OL vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 3-(4-Hydroxyphenyl)pyrazin-2-OL can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
3-(4-Hydroxyphenyl)pyrazin-2-OL is involved in various metabolic pathways, particularly those related to the synthesis and degradation of antibiotics. It interacts with enzymes such as penicillin-binding proteins and beta-lactamases, which play key roles in the metabolism of beta-lactam antibiotics . These interactions can affect metabolic flux and the levels of metabolites involved in antibiotic synthesis and resistance.
Transport and Distribution
Within cells and tissues, 3-(4-Hydroxyphenyl)pyrazin-2-OL is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 3-(4-Hydroxyphenyl)pyrazin-2-OL within specific cellular compartments can influence its activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(4-Hydroxyphenyl)pyrazin-2-OL is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the bacterial cell wall, where it interacts with penicillin-binding proteins to exert its inhibitory effects. The precise localization of 3-(4-Hydroxyphenyl)pyrazin-2-OL within cells can determine its impact on cellular processes and overall efficacy as an antibiotic impurity.
属性
IUPAC Name |
3-(4-hydroxyphenyl)-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-10(14)12-6-5-11-9/h1-6,13H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKDJXWCPVPHPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CNC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126247-63-0 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)pyrazin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-HYDROXYPHENYL)-2(1H)-PYRAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PRR54P75N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


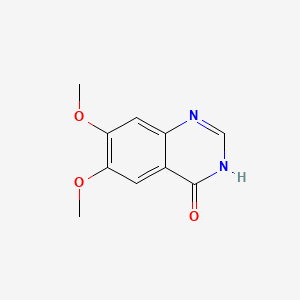
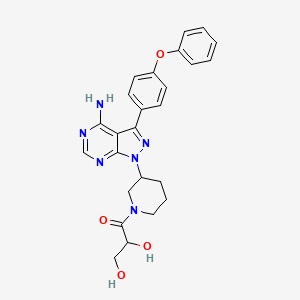
![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)
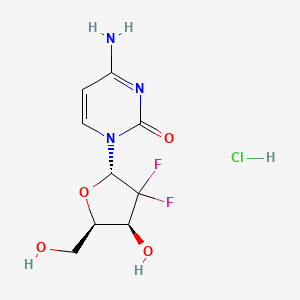

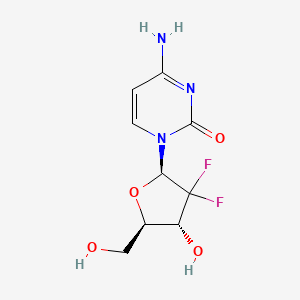


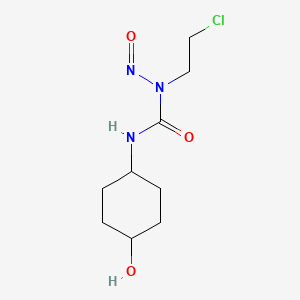
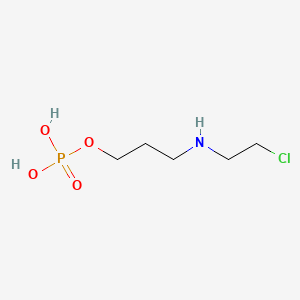
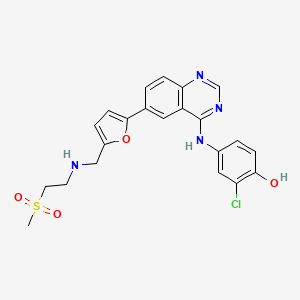

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)